Product packaging for Benzo(pqr)tetraphene-6-carbonitrile(Cat. No.:CAS No. 21248-02-2)

Benzo(pqr)tetraphene-6-carbonitrile

Cat. No.: B14718233
CAS No.: 21248-02-2
M. Wt: 277.3 g/mol
InChI Key: RCCVMKDMDWYOHS-UHFFFAOYSA-N
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Description

Benzo(pqr)tetraphene-6-carbonitrile is a high-purity chemical derivative of Benzo[a]pyrene (BaP), a well-characterized polycyclic aromatic hydrocarbon (PAH) and Group 1 carcinogen . This compound is offered as a specialized reference standard for use in environmental and toxicological research. Researchers can utilize this nitrile derivative to investigate the complex metabolic pathways of PAHs, which often involve enzymatic activation by cytochromes P450 (such as CYP1A1 and CYP1B1) and epoxide hydrolase to form highly reactive diol-epoxide intermediates . These ultimate carcinogens are known to form stable adducts with DNA, primarily targeting guanine bases, which can lead to mutations and incorrect replication . The carbonitrile functional group provides a unique molecular handle for probing these mechanisms. Studies on the parent compound, BaP, have shown that its metabolic activation leads to oxidative stress through the generation of reactive oxygen species (ROS) and disturbances in antioxidant enzyme activities . This product is intended to facilitate advanced studies in areas such as metabolic detoxification, the efficacy of protective substances, and the development of analytical methods for pollutant detection. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H11N B14718233 Benzo(pqr)tetraphene-6-carbonitrile CAS No. 21248-02-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21248-02-2

Molecular Formula

C21H11N

Molecular Weight

277.3 g/mol

IUPAC Name

benzo[b]pyrene-6-carbonitrile

InChI

InChI=1S/C21H11N/c22-12-19-16-7-2-1-6-15(16)17-10-8-13-4-3-5-14-9-11-18(19)21(17)20(13)14/h1-11H

InChI Key

RCCVMKDMDWYOHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=C2C#N)C=CC5=CC=CC(=C54)C=C3

Origin of Product

United States

Synthetic Methodologies for Benzo Pqr Tetraphene 6 Carbonitrile and Its Congeners

Strategic Approaches to the Benzo(pqr)tetraphene Core Synthesis

The assembly of the benzo(pqr)tetraphene framework, a non-planar, extended aromatic system, necessitates powerful annulation techniques capable of forming multiple carbon-carbon bonds in a controlled manner. Two prominent strategies, cycloaddition reactions and dehydrogenative annulations, offer viable pathways to this complex scaffold.

Cycloaddition Reactions in the Construction of Pentacyclic Aromatic Scaffolds

Cycloaddition reactions, particularly the Diels-Alder reaction, represent a powerful tool for the expansion of existing polycyclic aromatic cores. nih.gov In the context of benzo(pqr)tetraphene synthesis, a plausible approach involves the reaction of a suitable diene with a dienophile to construct the final fused ring onto a pre-existing tetracyclic framework. For instance, a derivative of perylene (B46583) could serve as a diene in a reaction with a dienophile such as benzyne, generated in situ from anthranilic acid and isoamyl nitrite, to form the desired pentacyclic structure. nih.gov The efficiency of such reactions can be influenced by the choice of solvent and the method of dienophile generation. nih.gov

Diene PrecursorDienophileReaction ConditionsProductYield (%)
PeryleneBenzyne (from anthranilic acid/isoamyl nitrite)Not specifiedNaphtho[ghi]perylene66
Perylene1,4-BenzoquinonePhNO₂, reflux, 1.5 hNot specified36.5
PeryleneDimethyl acetylenedicarboxylateNitrobenzene, p-chloranilNot specified22

This table presents examples of cycloaddition reactions on the perylene core, a potential precursor to the benzo(pqr)tetraphene system. Data adapted from analogous reactions.

Dehydrogenative Annulation Strategies for Extended Aromatic Systems

Dehydrogenative annulation has emerged as an efficient and atom-economical method for the synthesis of functionalized arenes and extended π-systems. rsc.orgresearchgate.net This strategy involves the formation of new rings through the direct coupling of C-H bonds, often catalyzed by transition metals. For the synthesis of the benzo(pqr)tetraphene core, an intramolecular dehydrogenative cyclization of a suitably designed precursor could be envisioned. This approach avoids the need for pre-functionalized starting materials, offering a more convergent and environmentally benign route. rsc.org Metal-free dehydrogenative annulation reactions, utilizing reagents like iodine(III), have also been developed for the synthesis of complex heterocyclic systems and could potentially be adapted for the construction of all-carbon polycyclic frameworks. acs.org

Catalyst/ReagentReactantsConditionsKey Outcome
Cobalt(III) complex2-arylimidazopyridines and N-substituted maleimidesToluene, 130 °C, 20 hFormation of polycyclic aromatic heterocycles
Iodine(III)Unactivated arenes and anilidesAmbient temperatureSynthesis of three-ring heterocyclic carbazoles

This table highlights examples of dehydrogenative annulation reactions for the synthesis of complex aromatic systems.

Introduction of the Carbonitrile Functionality into the Benzo(pqr)tetraphene Framework

Once the benzo(pqr)tetraphene core is established, the introduction of the carbonitrile group at the 6-position is the next critical step. This can be achieved through either direct cyanation of the aromatic C-H bond or via indirect routes involving precursor modification.

Direct Cyanation Methods for Polycyclic Aromatic Hydrocarbons

Direct C-H cyanation offers the most straightforward approach to installing a nitrile group onto an aromatic ring, avoiding the need for pre-functionalization. acs.orgnih.gov Recent advances in photoredox catalysis have enabled the direct cyanation of arenes under mild conditions. acs.orgnih.gov This method typically employs an acridinium (B8443388) photoredox catalyst and a cyanide source like trimethylsilyl (B98337) cyanide under an aerobic atmosphere. acs.orgnih.gov The reaction proceeds at room temperature and has shown compatibility with a range of aromatic substrates, including those with electron-donating or -withdrawing groups. acs.org For a complex PAH like benzo(pqr)tetraphene, regioselectivity would be a key challenge to address, potentially guided by the electronic and steric properties of the different positions on the aromatic core.

SubstrateCyanide SourceCatalyst/ConditionsProductYield (%)
Diphenyl etherTrimethylsilyl cyanideAcridinium photoredox catalyst, aerobic atmosphere4-Cyanodiphenyl etherNot specified
NaphthaleneTrimethylsilyl cyanideAcridinium photoredox catalyst, aerobic atmosphere1-CyanonaphthaleneNot specified
3-FluoroanisoleTrimethylsilyl cyanideAcridinium photoredox catalyst, aerobic atmosphereMixture of 4-cyano- and 6-cyano-3-fluoroanisoleGood yield

This table illustrates the application of direct C-H cyanation on various aromatic substrates. acs.orgnih.gov

Indirect Synthetic Routes via Precursor Modification and Subsequent Nitrile Formation

Indirect methods provide an alternative to direct cyanation and often offer better control over regioselectivity. These routes typically involve the introduction of a precursor functional group, such as an amino or a carboxyl group, which is then converted to the nitrile.

A classic and reliable method is the Sandmeyer reaction , which involves the diazotization of a primary aromatic amine followed by treatment with a copper(I) cyanide salt. numberanalytics.comnumberanalytics.com This would require the synthesis of 6-aminobenzo(pqr)tetraphene as a precursor.

Another approach is the Letts nitrile synthesis , where an aromatic carboxylic acid is heated with a metal thiocyanate (B1210189) to yield the corresponding nitrile. wikipedia.org This would necessitate the preparation of benzo(pqr)tetraphene-6-carboxylic acid. While historically significant, this method can sometimes result in lower yields compared to modern transition-metal-catalyzed methods. wikipedia.org

Reaction NameStarting MaterialKey ReagentsProduct
Sandmeyer ReactionAryl diazonium salt (from Ar-NH₂)Copper(I) cyanide (CuCN)Aryl nitrile (Ar-CN)
Rosenmund-von Braun ReactionAryl halide (Ar-X)Copper(I) cyanide (CuCN)Aryl nitrile (Ar-CN)
Letts Nitrile SynthesisAromatic carboxylic acid (Ar-COOH)Metal thiocyanateAryl nitrile (Ar-CN)

This table summarizes common indirect methods for the synthesis of aromatic nitriles. numberanalytics.comnumberanalytics.comwikipedia.org

Synthesis of Substituted Benzo(pqr)tetraphene-6-carbonitrile Derivatives

The synthesis of substituted derivatives of this compound would likely follow similar strategies to those employed for other complex PAHs. mdpi.comresearchgate.net One approach involves carrying the substituent through the entire synthetic sequence, starting with a substituted precursor for the core construction. Alternatively, late-stage functionalization of the pre-formed this compound can be employed.

For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, on a halogenated this compound intermediate could be used to introduce a wide variety of substituents, including alkyl, aryl, and vinyl groups. researchgate.net The synthesis of the required halogenated intermediate could potentially be achieved through electrophilic halogenation of the benzo(pqr)tetraphene core, a common strategy for functionalizing PAHs. acs.org The regioselectivity of such a halogenation would be a critical consideration.

PrecursorCoupling PartnerCatalystReaction TypeProduct
3-Iodo-2-[5-(4-methoxyphenyl)thiophen-2-yl]-1-benzothiopheneVarious stannanesPalladium catalystStille Coupling3-Substituted benzothiophene (B83047) derivatives
9,12-Diiodo-ortho-carboranePyren-1-yl zinc bromide[(Ph₃P)₂PdCl₂]Negishi-type Coupling9,12-Di(pyren-1′-yl)-ortho-carborane

This table provides examples of cross-coupling reactions used to synthesize substituted polycyclic aromatic compounds, illustrating a potential strategy for derivatizing the this compound framework. mdpi.comresearchgate.net

Regioselective Functionalization Strategies

Achieving regioselective functionalization on a large, non-symmetrical PAH framework such as Benzo(pqr)tetraphene is a critical hurdle. The electronic landscape of the molecule, dictated by the arrangement of the fused benzene (B151609) rings, governs the reactivity of its various C-H bonds. Strategies to control the position of functionalization often rely on directing groups or the inherent electronic preferences of the aromatic system.

In the context of synthesizing this compound, a late-stage C-H functionalization of the parent Benzo(pqr)tetraphene core is a plausible approach. Direct C-H cyanation methods have emerged as powerful tools for the introduction of nitrile groups onto aromatic rings, often proceeding with high regioselectivity. nih.govacs.org For instance, photoredox catalysis using an acridinium photooxidant has been shown to facilitate the direct C–H cyanation of various arenes under mild, aerobic conditions. nih.govacs.org The regioselectivity of such reactions on a substrate like Benzo(pqr)tetraphene would be determined by the site most susceptible to oxidation to form a radical cation, which then reacts with a cyanide source.

Alternatively, transition-metal-catalyzed C-H functionalization offers another avenue. Palladium catalysis, in particular, has been extensively used for the directed arylation and functionalization of PAHs. capes.gov.br While direct cyanation via palladium catalysis often requires a pre-functionalized starting material like an aryl halide or triflate, recent advancements have focused on direct C-H activation. The regioselectivity can be governed by the steric and electronic environment of the C-H bonds. For a complex framework like Benzo(pqr)tetraphene, theoretical calculations of electron density and frontier molecular orbitals would be instrumental in predicting the most reactive sites for electrophilic or radical attack, thereby guiding the choice of a suitable regioselective cyanation strategy.

The table below summarizes potential regioselective cyanation methods applicable to large PAHs.

Method Catalyst/Reagent Advantages Potential Challenges for Benzo(pqr)tetraphene
Photoredox C-H CyanationAcridinium Catalyst / TMSCN / O2Mild conditions, high functional group tolerance. nih.govacs.orgAchieving selectivity at the desired C-6 position over other electronically favorable positions.
Palladium-Catalyzed CyanationPd(OAc)2 / Ligand / Cyanide SourceHigh efficiency for aryl halides/triflates. organic-chemistry.orgRequires prior regioselective halogenation of the Benzo(pqr)tetraphene core.
Directed C-H FunctionalizationTransition Metal Catalyst / Directing GroupHigh regiocontrol.Installation and subsequent removal of a directing group at a position that directs to C-6.

Cascade Reactions for Complex Derivative Synthesis

Cascade reactions, also known as domino or tandem reactions, are highly efficient processes that allow for the formation of multiple chemical bonds in a single synthetic operation without the isolation of intermediates. nih.gov This strategy is particularly valuable for the rapid construction of complex molecular architectures like the Benzo(pqr)tetraphene skeleton.

A hypothetical cascade approach to the Benzo(pqr)tetraphene core could involve an intramolecular cyclization/aromatization sequence. For instance, a strategically designed precursor molecule containing multiple reactive functionalities could be triggered to undergo a series of ring-closing reactions. One such strategy could be a cascade radical cyclization. nih.gov

Another powerful approach involves transition-metal-catalyzed cascade annulations. Palladium-catalyzed processes, for example, can orchestrate a sequence of C-C and C-H bond activations to build fused ring systems. The synthesis of dihydrocyclopenta[b]chromenes through a Pd-promoted double ring-closure strategy, involving a 1,6-conjugate addition followed by annulation and migratory insertion, showcases the power of cascade reactions in building complex polycycles. nih.gov A similar, albeit more complex, cascade could be envisioned for the assembly of the four-ring Benzo(pqr)tetraphene system from simpler, functionalized aromatic precursors.

The table below outlines a conceptual cascade strategy for the synthesis of a Benzo(pqr)tetraphene core.

Step Reaction Type Key Transformation Potential Catalyst/Reagent
1Intermolecular CouplingFormation of a key biaryl or polyaryl precursor.Suzuki or Stille Coupling (Pd-catalyzed)
2Intramolecular Cascade CyclizationMultiple ring closures to form the tetracyclic framework.Acid or Lewis Acid catalysis, Photochemical conditions
3AromatizationDehydrogenation to form the fully aromatic system.Oxidizing agent (e.g., DDQ) or catalytic dehydrogenation

Catalytic Systems and Reaction Mechanisms in this compound Synthesis

The synthesis of this compound would heavily rely on sophisticated catalytic systems for both the construction of the polycyclic core and the introduction of the nitrile functionality.

Catalysis for Core Synthesis:

The formation of the Benzo(pqr)tetraphene skeleton can be envisioned through catalytic cross-coupling reactions to assemble a suitable precursor, followed by a cyclization/aromatization step.

Palladium Catalysis: Palladium catalysts are paramount in C-C bond formation. A Suzuki or Stille coupling could be employed to connect smaller aromatic building blocks into a larger, pre-organized structure ready for cyclization. Subsequent intramolecular C-H arylation, also often catalyzed by palladium, could then forge the final rings of the tetracyclic system. capes.gov.br

Iron Catalysis: Iron(III)-catalyzed carbonyl-olefin metathesis has been reported as a method for synthesizing PAHs, offering an environmentally benign and operationally simple approach. acs.org This could potentially be adapted for the synthesis of the Benzo(pqr)tetraphene core.

Catalysis for Cyanation:

Once the Benzo(pqr)tetraphene core is obtained, the introduction of the carbonitrile group at the 6-position would be the next critical step.

Palladium-Catalyzed Cyanation: If a regioselectively halogenated Benzo(pqr)tetraphene (e.g., 6-bromo-Benzo(pqr)tetraphene) can be synthesized, a palladium-catalyzed cyanation using a cyanide source like Zn(CN)₂ or K₄[Fe(CN)₆] would be a reliable method to install the nitrile group. organic-chemistry.org The catalytic cycle typically involves oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the cyanide source and reductive elimination to yield the aryl nitrile and regenerate the Pd(0) catalyst.

Copper-Catalyzed Cyanation: The Rosenmund-von Braun reaction, which uses a copper(I) cyanide salt, is a classic method for converting aryl halides to nitriles. While it often requires high temperatures, modern variations have improved its scope and conditions.

Photoredox Catalysis: As mentioned earlier, organic photoredox catalysts like acridinium salts can mediate the direct C-H cyanation of arenes. nih.govacs.org The mechanism involves the photoexcited catalyst oxidizing the arene to a radical cation. This radical cation is then trapped by a cyanide nucleophile. Subsequent oxidation and deprotonation lead to the formation of the aromatic nitrile. The regioselectivity would be a key factor to control in this case.

The following table details plausible catalytic systems for the final cyanation step.

Catalytic System Substrate Mechanism Highlights Key Advantages
Pd(0)/Ligand + Zn(CN)₂6-Bromo-Benzo(pqr)tetrapheneOxidative addition, transmetalation, reductive elimination. organic-chemistry.orgHigh efficiency, broad functional group tolerance.
Acridinium Photoredox Catalyst + TMSCNBenzo(pqr)tetrapheneSingle Electron Transfer (SET), radical-nucleophile coupling. nih.govacs.orgDirect C-H functionalization, mild conditions.
CuCN6-Bromo-Benzo(pqr)tetrapheneNucleophilic substitution via a copper-coordinated intermediate.Cost-effective metal catalyst.

Advanced Spectroscopic Investigations of Benzo Pqr Tetraphene 6 Carbonitrile

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation of Benzo(pqr)tetraphene-6-carbonitrile

NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic molecules. For a complex aromatic system like this compound, a combination of one-dimensional and two-dimensional NMR techniques would be required for complete assignment of all proton and carbon signals.

Advanced ¹H and ¹³C NMR Techniques

High-field ¹H and ¹³C NMR spectra would provide the foundational information for the structural analysis. The ¹H NMR spectrum would reveal the chemical shifts, multiplicities, and coupling constants of the aromatic protons. The electron-withdrawing nature of the cyano group is expected to induce significant downfield shifts for protons in its vicinity, particularly those on the same and adjacent aromatic rings.

The ¹³C NMR spectrum would identify the chemical shifts of all carbon atoms in the molecule. The carbon of the nitrile group (C≡N) would have a characteristic chemical shift in the range of 110-125 ppm. The quaternary carbon to which the cyano group is attached would also exhibit a distinct chemical shift. The remaining aromatic carbon signals would provide a detailed map of the electronic environment throughout the polycyclic system.

Table 1: Hypothetical ¹H NMR Data for this compound This table is for illustrative purposes only and does not represent actual experimental data.

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-1 d
H-2 t
H-3 t
H-4 d
H-5 d
H-7 d
H-8 t
H-9 t
H-10 d
H-11 d

Table 2: Hypothetical ¹³C NMR Data for this compound This table is for illustrative purposes only and does not represent actual experimental data.

Carbon Chemical Shift (δ, ppm)
C-6 (C≡N)
C-6a
Aromatic CH

2D NMR Methodologies (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To definitively assign the proton and carbon signals, a suite of 2D NMR experiments would be crucial.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons, revealing the spin-spin coupling networks within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the protonated carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of protons. In a rigid polycyclic system, NOESY can help to confirm assignments by showing correlations between protons that are close in space but not necessarily scalar-coupled.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis of Carbonitrile-Substituted Benzo(pqr)tetraphene

Characteristic Vibrational Modes of the Nitrile Group within the Polycyclic Aromatic Environment

The most prominent feature in the IR and Raman spectra of this compound would be the characteristic stretching vibration of the carbon-nitrogen triple bond (C≡N). This would appear as a sharp, intense band in the region of 2220-2260 cm⁻¹. The exact position and intensity of this band would be influenced by the electronic effects of the large polycyclic aromatic system. Other characteristic vibrations would include aromatic C-H stretching (around 3000-3100 cm⁻¹), aromatic C=C stretching (in the 1400-1600 cm⁻¹ region), and various C-H in-plane and out-of-plane bending modes that form a complex fingerprint region.

Table 3: Expected Characteristic Vibrational Frequencies for this compound This table is for illustrative purposes only and does not represent actual experimental data.

Vibrational Mode Expected Frequency Range (cm⁻¹) Technique
Aromatic C-H Stretch 3100-3000 IR, Raman
C≡N Stretch 2260-2220 IR, Raman
Aromatic C=C Stretch 1600-1400 IR, Raman
C-H In-plane Bend 1300-1000 IR, Raman

Conformational Analysis via Vibrational Fingerprints

For a rigid molecule like this compound, significant conformational isomers are not expected. However, the vibrational fingerprint region, which contains a complex pattern of bands arising from the entire molecular skeleton, is unique to the specific structure of the molecule. Any subtle structural variations or the presence of impurities would be detectable in this region.

Electronic Absorption and Emission Spectroscopy of this compound

UV-Vis absorption and fluorescence spectroscopy are powerful techniques for probing the electronic transitions in conjugated π-systems. The extensive aromatic system of this compound is expected to give rise to a rich and complex electronic spectrum.

The absorption spectrum would be characterized by a series of intense bands in the UV and visible regions, corresponding to π-π* transitions. The introduction of the electron-withdrawing carbonitrile group would likely cause a red-shift (bathochromic shift) of the absorption maxima compared to the parent Benzo[a]pyrene (B130552), as it can extend the conjugation and lower the energy of the electronic transitions.

Upon excitation with an appropriate wavelength of light, this compound is expected to exhibit fluorescence. The emission spectrum would typically be a mirror image of the lowest energy absorption band. The fluorescence quantum yield and lifetime would be important parameters to characterize the photophysical properties of the molecule.

Table 4: Anticipated Electronic Absorption and Emission Data for this compound This table is for illustrative purposes only and does not represent actual experimental data.

Parameter Wavelength (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹)
Absorption Maximum (λ_max)

UV-Vis Absorption Band Assignments and Electronic Transitions

A UV-Vis absorption spectrum is fundamental to understanding the electronic structure of a molecule. For a compound like this compound, the spectrum would be expected to show characteristic absorption bands in the ultraviolet and visible regions, corresponding to π-π* electronic transitions within the aromatic system. The addition of the electron-withdrawing carbonitrile group at the 6-position would likely influence the energy levels of the molecular orbitals, potentially causing shifts in the absorption maxima (λmax) compared to the parent Benzo(pqr)tetraphene.

A comprehensive analysis would involve assigning these absorption bands to specific electronic transitions, such as the S0 → S1 and S0 → S2 transitions. This is often achieved through a combination of experimental data and computational modeling.

Table 1: Hypothetical UV-Vis Absorption Data for this compound

Solventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Assignment
DichloromethaneS₀ → S₁
DichloromethaneS₀ → S₂
CyclohexaneS₀ → S₁
CyclohexaneS₀ → S₂
AcetonitrileS₀ → S₁
AcetonitrileS₀ → S₂
Note: This table is a template for the type of data that would be presented. No experimental values for this compound have been found in the public domain.

Fluorescence Quantum Yields and Lifetimes in Various Solvents

Fluorescence spectroscopy provides insights into the de-excitation pathways of a molecule's excited state. The fluorescence quantum yield (Φf) quantifies the efficiency of the fluorescence process, while the fluorescence lifetime (τf) measures the average time the molecule spends in the excited state before returning to the ground state. These parameters are highly sensitive to the molecular environment.

Studying these properties in a range of solvents with varying polarities would reveal information about the nature of the excited state, including potential charge transfer character, and how solvent molecules interact with the fluorophore.

Table 2: Hypothetical Fluorescence Data for this compound

SolventExcitation Wavelength (nm)Emission Wavelength (nm)Fluorescence Quantum Yield (Φf)Fluorescence Lifetime (τf, ns)
Dichloromethane
Cyclohexane
Acetonitrile
Toluene
Note: This table is a template for the type of data that would be presented. No experimental values for this compound have been found in the public domain.

Time-Resolved Spectroscopy for Excited State Dynamics

Time-resolved spectroscopic techniques, such as transient absorption spectroscopy, are powerful tools for probing the dynamics of excited states on timescales ranging from femtoseconds to microseconds. These experiments can identify and characterize transient species like triplet states and radical ions, and map out the various relaxation pathways available to the excited molecule, including intersystem crossing and internal conversion.

For this compound, such studies would be invaluable for constructing a detailed Jablonski diagram and understanding the interplay between its structure and photophysical behavior.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous confirmation of the molecular formula.

In addition to molecular formula confirmation, the fragmentation pattern observed in the mass spectrum provides valuable structural information. By analyzing the masses of the fragment ions, it is possible to deduce the connectivity of atoms within the molecule and identify characteristic functional groups.

Table 3: Expected Mass Spectrometry Data for this compound

TechniqueIonization ModeCalculated m/z (for C₂₁H₁₁N)Observed m/zFragmentation Ions (m/z)
HRMSESI+277.0891
MS/MSESI+
Note: This table is a template for the type of data that would be presented. No experimental values for this compound have been found in the public domain.

X-ray Crystallography for Solid-State Structural Characterization of this compound

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction experiment on this compound would provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.

This data is crucial for understanding how the molecules pack in the crystal lattice and how intermolecular forces, such as π-π stacking, influence the material's properties.

Table 4: Hypothetical Crystallographic Data for this compound

ParameterValue
Chemical FormulaC₂₁H₁₁N
Crystal System
Space Group
a (Å)
b (Å)
c (Å)
α (°)
β (°)
γ (°)
Volume (ų)
Z
Density (calculated) (g/cm³)
Note: This table is a template for the type of data that would be presented. No experimental values for this compound have been found in the public domain.

Theoretical and Computational Chemistry Studies of Benzo Pqr Tetraphene 6 Carbonitrile

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry Optimization

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of Benzo(pqr)tetraphene-6-carbonitrile. These calculations solve the Schrödinger equation for the molecule, providing a wealth of information about its behavior at the atomic level.

Density Functional Theory (DFT) has become a standard method for investigating the ground state properties of polycyclic aromatic hydrocarbons (PAHs) and their derivatives due to its balance of accuracy and computational cost. nih.gov For a molecule like this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-31G(d), are used to optimize the molecular geometry and determine the minimum energy structure. nih.gov

These calculations can predict key structural parameters. For analogous large polycyclic aromatic nitriles, such as dibenzo[a,c]phenazine-11,12-dicarbonitrile, DFT has been successfully used to elucidate its structure-property relationships. rsc.org The optimized geometry from DFT calculations provides a foundation for all other computational predictions.

Table 1: Illustrative Predicted Ground State Properties of an Analogous Polycyclic Aromatic Nitrile using DFT (Note: Data is illustrative for a comparable complex aromatic nitrile and not specific to this compound)

ParameterCalculated ValueMethod
Total Energy-1285.4 HartreeB3LYP/6-311G(d,p)
Dipole Moment5.8 DebyeB3LYP/6-311G(d,p)
Point GroupC2vB3LYP/6-311G(d,p)

While DFT is widely used, other quantum chemical methods can also provide valuable information about the electronic configuration of this compound. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), offer a higher level of theory and can be used to refine the understanding of electron correlation effects. rsc.org For instance, pseudo-natural orbitals from MP2 calculations can serve as a basis for more advanced wavefunction expansions. rsc.org

Semi-empirical methods, while less accurate, can be useful for preliminary studies or for very large systems where ab initio and DFT methods are computationally prohibitive. These methods use parameters derived from experimental data to simplify the calculations.

Analysis of Molecular Orbitals: HOMO-LUMO Gap and Electron Density Distribution in this compound

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and the energy required for electronic excitation.

For large, conjugated systems like this compound, a relatively small HOMO-LUMO gap is expected, which would correspond to absorption of light in the visible or near-ultraviolet region. In related compounds like dibenzo[a,c]phenazine-based emitters, the HOMO and LUMO levels can be tuned by the addition of donor or acceptor groups. acs.org For example, in a series of xDMAC–BP emitters, the HOMO levels were found to be around 5.0 eV, while the LUMO levels decreased with an increasing number of donor groups, leading to a smaller energy gap. acs.org The distribution of electron density in the HOMO and LUMO indicates the regions of the molecule that are most likely to act as electron donors and acceptors, respectively.

Table 2: Illustrative Frontier Orbital Energies and HOMO-LUMO Gap for an Analogous Polycyclic Aromatic Nitrile (Note: Data is illustrative for a comparable complex aromatic nitrile and not specific to this compound)

Molecular OrbitalEnergy (eV)HOMO-LUMO Gap (eV)
HOMO-6.212.54
LUMO-3.67

Computational Prediction of Spectroscopic Signatures (NMR, UV-Vis, IR, Raman)

Computational methods are extensively used to predict the spectroscopic signatures of molecules, which can be invaluable for interpreting experimental spectra.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating the nuclear magnetic resonance (NMR) chemical shifts of ¹H and ¹³C nuclei. These theoretical predictions can aid in the assignment of experimental NMR signals.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the primary method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. For complex porphyrin derivatives, TD-DFT has been used to explain the spectral features of neutral and ionic species. researchgate.net

IR and Raman Spectroscopy: The vibrational frequencies and intensities for both infrared (IR) and Raman spectroscopy can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculations help in assigning the vibrational modes observed in experimental spectra. For pyracene, a polycyclic aromatic molecule, computational analysis of gas-phase IR and solid-state Raman spectra confirmed a ground-state D₂h structure. rsc.org

Table 3: Illustrative Predicted Spectroscopic Data for an Analogous Polycyclic Aromatic Nitrile (Note: Data is illustrative for a comparable complex aromatic nitrile and not specific to this compound)

SpectroscopyPredicted FeatureCalculated ValueMethod
¹³C NMRChemical Shift Range (aromatic)110-150 ppmGIAO-DFT
UV-Visλmax488 nmTD-DFT
IRC≡N Stretch2235 cm⁻¹DFT
RamanRing Breathing Mode1350 cm⁻¹DFT

Investigation of Reaction Mechanisms and Pathways via Transition State Theory and Potential Energy Surface Mapping

Computational chemistry is a powerful tool for exploring the reactivity of molecules like this compound. By mapping the potential energy surface (PES), chemists can identify the most likely pathways for chemical reactions. Transition state theory can then be used to calculate the reaction rates. nih.govresearchgate.net

For PAHs, computational methods have been used to predict the sites of electrophilic attack, such as nitration. nih.govresearchgate.net The condensed Fukui function is one such method that has shown good performance in predicting the reactive sites of PAHs. nih.govresearchgate.net By locating the transition state structures and calculating their energies, the activation barriers for different reaction pathways can be determined, providing insight into the kinetic and thermodynamic favorability of various reactions. For instance, in the case of fluorene, transition state theory was used to investigate the reaction mechanism and correctly predict the major nitration products, which was inconsistent with simpler reactivity indices. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum chemical calculations are typically performed on single, isolated molecules in the gas phase, molecular dynamics (MD) simulations can provide insights into the behavior of molecules in a condensed phase and over time. MD simulations model the movements of atoms and molecules based on classical mechanics and a force field that describes the potential energy of the system.

For large, relatively rigid molecules like this compound, MD simulations can be used to study intermolecular interactions, such as π-π stacking, which are crucial for understanding the properties of the material in the solid state or in solution. mdpi.com MD simulations of PAH clusters have been used to study their melting behavior and phase transitions. cam.ac.ukcam.ac.uk These simulations can reveal how the molecules pack together and how this packing influences the bulk properties of the material. For instance, MD simulations have shown that solid PAH clusters often arrange in columns or stacks. cam.ac.uk

Computational Design and Screening of Novel this compound Derivatives

The computational design and in silico screening of novel derivatives of this compound represent a frontier in materials science, aimed at systematically predicting and identifying compounds with tailored electronic and optical properties. While specific studies focusing exclusively on this compound are not extensively documented in public literature, the methodologies applied to the broader class of polycyclic aromatic hydrocarbons (PAHs) and their nitrogen-containing counterparts (N-PAHs) provide a robust framework for such investigations. These computational approaches allow for the high-throughput screening of a vast chemical space, significantly accelerating the discovery of new materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The core principle of computational design in this context is the establishment of quantitative structure-property relationships (QSPR). nih.govresearchgate.netacs.org By systematically modifying the core structure of this compound with various functional groups, researchers can modulate its intrinsic properties. The nitrile (-CN) group already present in the parent molecule plays a significant role by withdrawing electrons from the aromatic system, which can enhance thermal stability and influence intermolecular interactions. nih.gov The computational screening process involves generating a virtual library of derivatives and calculating their key electronic and optical properties using quantum chemical methods.

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the workhorse methods for these calculations. nih.govarxiv.org DFT is employed to optimize the ground-state geometries of the derivatives and to calculate fundamental electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.net The energy difference between the HOMO and LUMO levels, known as the HOMO-LUMO gap, is a critical parameter as it provides an estimate of the material's band gap and its potential as a semiconductor. acs.org

The screening process typically focuses on the following key properties:

Ionization Potential (IP): The energy required to remove an electron from the HOMO. A lower IP is desirable for hole-transport materials.

Electron Affinity (EA): The energy released when an electron is added to the LUMO. A higher EA is beneficial for electron-transport materials. acs.org

HOMO-LUMO Gap: This correlates with the electronic band gap and influences the optical absorption and emission characteristics of the material. acs.org

Reorganization Energy: This parameter relates to the charge mobility of the material, with lower values generally indicating better charge transport.

Absorption and Emission Spectra: Calculated using TD-DFT, these spectra predict the color and efficiency of light emission or absorption. arxiv.org

Machine learning models are increasingly being integrated with QSPR to accelerate the screening process. nih.gov These models can be trained on datasets of computationally derived properties for a range of PAHs to predict the properties of new, unstudied derivatives with high accuracy, significantly reducing the computational cost associated with DFT calculations for every single compound. nih.gov For instance, a machine learning model could be trained on a dataset of cyano-substituted PAHs to predict the bandgaps of novel this compound derivatives with different substitution patterns. nih.gov

The strategic placement of various electron-donating and electron-withdrawing groups on the this compound scaffold allows for the fine-tuning of its optoelectronic properties. The following table illustrates a hypothetical screening of derivatives with different functional groups, showcasing how these modifications could influence key electronic parameters. The data presented are representative values based on general trends observed in functionalized PAHs.

DerivativeFunctional GroupPosition of SubstitutionCalculated HOMO (eV)Calculated LUMO (eV)Calculated HOMO-LUMO Gap (eV)
BPT-6-CN (Parent)-CN6-6.2-3.03.2
BPT-6-CN-NH2-NH2 (donating)1-5.8-2.92.9
BPT-6-CN-OCH3-OCH3 (donating)2-5.9-2.83.1
BPT-6-CN-NO2-NO2 (withdrawing)1-6.5-3.53.0
BPT-6-CN-CF3-CF3 (withdrawing)2-6.4-3.43.0

Further computational studies could explore the impact of multiple substitutions and the introduction of heterocyclic rings to create more complex derivatives. The goal of such screening is to identify lead candidates that possess the optimal combination of properties for a specific application. For example, a derivative with a low HOMO-LUMO gap and high charge mobility might be a promising candidate for an organic solar cell, while a derivative with a specific emission wavelength in the blue or red region of the spectrum would be of interest for OLEDs. rsc.org

The development of comprehensive computational databases of PAHs and their derivatives is also a crucial aspect of this field. chemrxiv.org Such databases, containing the calculated properties of thousands of compounds, serve as invaluable resources for training machine learning models and for identifying structure-property trends that can guide the rational design of new materials based on the this compound framework. chemrxiv.org

Photophysical Properties and Optoelectronic Behavior of Benzo Pqr Tetraphene 6 Carbonitrile

Excited State Dynamics and Energy Transfer Processes

The excited state dynamics of cyano-substituted aromatic compounds are complex and often dictated by the interplay of various deactivation pathways. Upon photoexcitation, Benzo(pqr)tetraphene-6-carbonitrile is expected to transition to a singlet excited state (S1). From this state, several processes can occur: radiative decay back to the ground state (fluorescence), intersystem crossing (ISC) to a triplet excited state (T1), or non-radiative decay.

The presence of the electron-withdrawing nitrile group can influence the rate of intersystem crossing. In some cyanoarenes, the energy gap between the singlet and triplet states is reduced, which can facilitate ISC. Furthermore, the interaction of the excited molecule with its environment, such as solvent molecules or other solutes, can lead to quenching of the excited state. For instance, in the presence of electron donors or acceptors, photoinduced electron transfer (PET) can occur, leading to the formation of a radical ion pair and quenching of fluorescence. Studies on related benzo[a]pyrene (B130552) derivatives have shown that fluorescence can be quenched by various mechanisms, including static and dynamic quenching. nih.gov

The lifetime of the excited state is a critical parameter. In many organic radical ions, very short excited-state lifetimes in the picosecond range are observed due to efficient non-radiative deactivation pathways. nih.gov This rapid deactivation can limit the efficiency of certain photochemical applications.

Fluorescence and Phosphorescence Characteristics in Solution and Solid State

The emission properties of this compound are anticipated to be distinct from its parent hydrocarbon, benzo[pqr]tetraphene (also known as benzo[a]pyrene). The nitrile group can modulate the emission wavelength and quantum yield.

In dilute solutions, many PAHs exhibit strong fluorescence. However, the introduction of a cyano group can sometimes lead to a decrease in fluorescence quantum yield in certain solvents due to the promotion of non-radiative decay pathways or intersystem crossing. Phosphorescence, the emission from the triplet state, is typically weaker than fluorescence at room temperature in solution due to quenching by molecular oxygen. In a rigid matrix or at low temperatures, phosphorescence can become more prominent.

In the solid state, the emission properties can be significantly different from those in solution due to intermolecular interactions. Strong π-π stacking in the solid state often leads to aggregation-caused quenching (ACQ), where the fluorescence intensity is diminished.

Solvatochromism and Environmental Sensitivity of Emission

The emission spectrum of this compound is expected to exhibit solvatochromism, which is a shift in the emission wavelength depending on the polarity of the solvent. This phenomenon arises from the change in the dipole moment of the molecule upon excitation. The electron-withdrawing nature of the nitrile group can induce a significant intramolecular charge transfer (ICT) character in the excited state.

In polar solvents, the excited state with a larger dipole moment is stabilized to a greater extent than the ground state, leading to a red-shift (bathochromic shift) in the emission spectrum. This sensitivity to the solvent environment makes such compounds useful as fluorescent probes. Studies on other cyano-substituted organic emitters have demonstrated this pronounced solvatochromic behavior. mdpi.com

Table 1: Conceptual Illustration of Solvatochromic Shift in a Hypothetical Cyano-Aromatic Compound

SolventPolarity IndexEmission Maximum (nm)
Hexane0.1450
Toluene2.4465
Dichloromethane3.1480
Acetonitrile5.8500
Dimethyl Sulfoxide7.2515

This table is for illustrative purposes to demonstrate the concept of solvatochromism and does not represent actual data for this compound.

Aggregation-Induced Emission (AIE) Phenomena

A fascinating photophysical phenomenon observed in some organic molecules is Aggregation-Induced Emission (AIE). researchgate.net In contrast to aggregation-caused quenching, AIE-active molecules are weakly emissive in solution but become highly fluorescent upon aggregation or in the solid state. This effect is often attributed to the restriction of intramolecular motions (such as rotations and vibrations) in the aggregated state, which blocks non-radiative decay channels and promotes radiative decay.

Many molecules exhibiting AIE possess propeller-like or twisted structures. mdpi.com Given the potential for steric interactions and altered packing modes due to the cyano-substituent, it is plausible that this compound or its derivatives could exhibit AIE or the related phenomenon of aggregation-induced enhanced emission (AIEE). The investigation of AIE in cyano-substituted oligo(p-phenylenevinylene) has shown that in crystal form, the restriction of transfer from a local emission state to an intramolecular charge transfer state results in efficient AIE. nih.gov

Singlet and Triplet Exciton Management in this compound Based Systems

In the context of organic electronic devices, such as organic light-emitting diodes (OLEDs), the management of singlet and triplet excitons is crucial for achieving high efficiency. In electrically excited devices, both singlet and triplet excitons are formed, typically in a 1:3 ratio. For efficient light emission, it is desirable to harvest both types of excitons.

The nitrile group in this compound can play a role in modulating the energy levels of the singlet and triplet states. This can influence the rates of intersystem crossing and reverse intersystem crossing (RISC), a process where triplet excitons are converted back to singlet excitons. Materials exhibiting efficient RISC are known as thermally activated delayed fluorescence (TADF) emitters and are of great interest for next-generation OLEDs.

The ability to tune the excited state energies through chemical modification is a key strategy in designing materials for specific optoelectronic applications. While there is no direct evidence for TADF in this compound, the presence of the cyano group suggests that this is a potential area of investigation.

Charge Transfer Characteristics and Redox Properties (Cyclic Voltammetry)

Cyclic voltammetry is a powerful technique to investigate the redox properties of a molecule, providing information about its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These energy levels are critical for determining the charge injection and transport properties of a material in an electronic device.

The introduction of an electron-withdrawing nitrile group is expected to lower both the HOMO and LUMO energy levels of the benzo[pqr]tetraphene core. This would make the compound more difficult to oxidize (a higher oxidation potential) and easier to reduce (a less negative reduction potential) compared to the unsubstituted parent molecule.

Studies on other edge-decorated polycyclic aromatic hydrocarbons have shown that electron-deficient groups like nitriles increase the oxidation potential. nih.gov The redox potentials are crucial for designing efficient charge transfer layers in devices like solar cells and OLEDs, ensuring proper energy level alignment for charge injection and transport.

Table 2: Expected Trends in Redox Potentials upon Cyano-Substitution

CompoundFirst Oxidation Potential (V vs. Fc/Fc+)First Reduction Potential (V vs. Fc/Fc+)
Benzo[pqr]tetraphene (conceptual)LowerMore Negative
This compound (conceptual)HigherLess Negative

This table illustrates the expected qualitative trend based on the electronic effect of the nitrile group and does not represent measured experimental data.

Supramolecular Chemistry and Self Assembly of Benzo Pqr Tetraphene 6 Carbonitrile

Host-Guest Chemistry with Macrocyclic Receptors (e.g., Cucurbiturils)

The encapsulation of guest molecules by macrocyclic hosts is a cornerstone of supramolecular chemistry. Cucurbiturils (CB[n]), a family of pumpkin-shaped macrocycles, are particularly notable for their ability to bind hydrophobic and cationic guests in aqueous solutions. nih.gov The hydrophobic cavity of cucurbiturils provides a suitable environment for the aromatic core of Benzo(pqr)tetraphene-6-carbonitrile, while the carbonyl-fringed portals can engage in various non-covalent interactions.

Research on similar PAHs, such as Benzo[a]pyrene (B130552) (BaP) and Fluoranthene (FLT), demonstrates that the size of the cucurbituril (B1219460) host is critical for effective encapsulation. nih.gov For instance, CB nih.gov and CB nih.gov have sufficiently large cavities to form stable 1:1 inclusion complexes with these PAHs, driven by hydrophobic forces, van der Waals interactions, and C–H···π interactions. nih.gov Conversely, the smaller CB researchgate.net is unable to fully encapsulate these large PAHs, though it can form external "exclusion" complexes. nih.gov

It is anticipated that this compound would exhibit similar behavior. The bulky tetraphene core would likely require the larger cavities of CB nih.gov or CB nih.gov for stable complex formation. The nitrile group's polarity could further influence the binding orientation and stability within the host cavity. Molecular dynamics simulations of related systems confirm that guest molecules remain stably encapsulated within the host cavity over time in aqueous media. nih.gov

Table 1: Illustrative Stability Constants for Host-Guest Complexes of PAHs with Cucurbiturils

This table presents experimentally determined stability constants for complexes of similar polycyclic aromatic hydrocarbons with various cucurbiturils, illustrating the typical strength of these interactions.

Guest MoleculeHost MoleculeStability Constant (K) in M⁻¹
Benzo[a]pyreneCucurbit researchgate.neturil2,322 ± 547 nih.gov
Benzo[a]pyreneCucurbit nih.govuril7,281 ± 689 nih.gov
Benzo[a]pyreneCucurbit nih.govuril3,566 ± 473 nih.gov
FluorantheneCucurbit researchgate.neturil5,900 ± 326 nih.gov
FluorantheneCucurbit nih.govuril727 ± 78 nih.gov
FluorantheneCucurbit nih.govuril3,327 ± 153 nih.gov

Note: Data is based on studies of Benzo[a]pyrene and Fluoranthene, as direct experimental data for this compound is not extensively available. The values serve as a predictive guide for expected interaction strengths.

π-π Stacking Interactions and Aromatic Self-Assembly in Solution and Solid State

The planar structure and electron-rich nature of the benzo(pqr)tetraphene core make it highly susceptible to π-π stacking interactions. These forces are fundamental to the self-assembly of aromatic molecules in both solution and the solid state. In solution, PAHs like Benzo[a]pyrene are known to form aggregates or excimers through π-π interactions between the aromatic rings. nih.gov

For this compound, these interactions are expected to be a primary driver of supramolecular organization. Theoretical and experimental studies on other large PAHs show that parallel-displaced and T-shaped configurations are among the most stable stacking modes. researchgate.net The presence of the electron-withdrawing nitrile group introduces a significant dipole moment to the molecule. This feature can lead to more specific and ordered arrangements, such as antiparallel stacking, to optimize electrostatic interactions alongside the typical dispersion and van der Waals forces. This directed interaction can result in crystalline materials with enhanced thermal and chemical stability. researchgate.net

Formation of Ordered Nanostructures: Nanofibers, Nanotubes, and Vesicles

The directional nature of π-π stacking and other intermolecular forces in molecules like this compound can be harnessed to create well-defined, ordered nanostructures. The process of self-assembly allows for the bottom-up fabrication of complex architectures from individual molecular building blocks. researchgate.net

Nanofibers and Nanotubes: The propensity for one-dimensional growth is a common feature of planar aromatic molecules. The directional π-π stacking of this compound molecules can lead to the formation of elongated supramolecular polymers, which can then bundle together to form nanofibers or, under specific conditions, hollow nanotubes. The nitrile group could play a crucial role in directing this assembly through dipole-dipole interactions, enforcing a more regular and robust structure.

Vesicles: While less common for simple PAHs, the formation of vesicles is possible if the molecule possesses amphiphilic character. Although this compound is primarily hydrophobic, the polar nitrile group provides a degree of polarity. In specific solvent systems or through chemical modification to attach hydrophilic chains, it could potentially assemble into bilayer structures that close upon themselves to form vesicles.

Studies on other functionalized PAHs have demonstrated the ability to form such complex structures, which are of interest for applications in light-harvesting and encapsulation. researchgate.netrsc.org

Directed Self-Assembly for Hierarchical Architectures

Moving beyond spontaneous self-assembly, directed assembly techniques offer precise control over the formation of complex, multi-level structures. For this compound, several strategies could be employed to guide its organization into hierarchical architectures.

One effective method is the use of surfaces as templates. Assembling the molecules on a defined substrate, such as graphite (B72142) or a metal surface, can dictate the orientation and packing of the initial monolayer. This two-dimensional order can then be propagated into three-dimensional structures. Studies on related zigzag-edged PAHs functionalized with alkyl chains have shown the formation of highly ordered lamellar structures on surfaces, where the aromatic cores interdigitate and the alkyl chains mediate the long-range order. mpg.de

Another approach involves molecular design, where functional groups capable of specific interactions (e.g., hydrogen bonding) are appended to the aromatic core. These groups can provide an additional layer of directional control, guiding the assembly into predetermined patterns and creating complex architectures that would not be accessible through π-π stacking alone.

Computational Modeling of Supramolecular Interactions

Computational chemistry provides powerful tools for understanding and predicting the behavior of supramolecular systems. For a molecule like this compound, computational modeling is invaluable for elucidating the driving forces behind its self-assembly and host-guest interactions.

Density Functional Theory (DFT): DFT calculations are frequently used to investigate the fundamental interactions between molecules. nih.gov This method can be employed to determine the most stable geometries and interaction energies of this compound dimers and larger clusters, providing insight into the preferred π-stacking arrangements (e.g., parallel-displaced vs. T-shaped).

Molecular Dynamics (MD) Simulations: MD simulations allow for the study of the dynamic behavior of these systems over time. nih.gov An MD simulation could model the process of a this compound molecule entering the cavity of a cucurbituril host, confirming the stability of the resulting complex. nih.gov Furthermore, simulations of multiple molecules in a solvent box can reveal the spontaneous formation of aggregates and ordered nanostructures, helping to understand the mechanisms of nanofiber or nanotube formation. These computational approaches were successfully used to study the inclusion of BaP and FLT within cucurbituril cavities, corroborating experimental findings. nih.gov

Applications of Benzo Pqr Tetraphene 6 Carbonitrile in Advanced Materials Science

Organic Electronic Materials: Potential as N-type Semiconductorsnih.gov

The introduction of a cyano (-CN) group onto a polycyclic aromatic hydrocarbon framework is a well-established strategy for developing n-type semiconductor materials. nih.gov The nitrile group acts as a potent electron acceptor, effectively lowering the energy levels of the molecular orbitals, particularly the Lowest Unoccupied Molecular Orbital (LUMO). This facilitates the injection and transport of electrons, a key characteristic of n-type semiconductors.

Theoretical studies employing Density Functional Theory (DFT) on a range of cyano-substituted PAHs have demonstrated that the addition of a -CN group consistently increases both the electron affinity (EA) and ionization potential (IP) of the parent molecule. nih.gov This calculated shift in electronic properties strongly supports the potential of Benzo(pqr)tetraphene-6-carbonitrile as an n-type semiconductor. Furthermore, the presence of the nitrile group can enhance the material's stability against oxidation and improve intermolecular interactions, which are crucial for the fabrication of efficient thin-film devices. nih.gov

Charge Transport Properties and Mobilitynih.gov

The charge transport properties of an organic semiconductor are critical to its performance in electronic devices. For an n-type material, the electron mobility (μe) is a key parameter. While direct experimental measurements of the charge mobility of this compound are not yet available in the literature, theoretical models provide valuable insights.

Machine learning-based quantitative structure-property relationship (QSPR) models have been developed to predict the electronic properties of a wide array of cyano-substituted PAHs. nih.gov These models indicate that the specific placement of the cyano group on the PAH backbone significantly influences the electronic properties. The models predict that attaching cyano groups to the longer segments of a PAH molecule induces more substantial changes in its electronic characteristics. nih.gov This suggests that the substitution at the 6-position of the benzo[pqr]tetraphene core is likely to have a pronounced effect on its charge transport capabilities. High electron mobility is a prerequisite for high-performance organic field-effect transistors.

Application in Organic Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) are fundamental components of modern flexible and printed electronics. The performance of an OFET is largely determined by the semiconductor material used in its active layer. N-type semiconductors are essential for the development of complementary circuits, which are more power-efficient than circuits based solely on p-type materials.

Given its predicted n-type characteristics and potential for good charge transport, this compound is a strong candidate for use in OFETs. The planar structure of the benzo[pqr]tetraphene core can facilitate strong π-π stacking in the solid state, which is conducive to efficient charge transport. The improved intermolecular interactions afforded by the cyano group could further enhance the molecular packing and, consequently, the device performance. nih.gov

Table 1: Predicted Electronic Properties of Cyano-Substituted Polycyclic Aromatic Hydrocarbons (Illustrative Data based on Theoretical Models)

PropertyPredicted Trend with Cyano-SubstitutionSignificance for N-type Semiconductors
Electron Affinity (EA)Increase nih.govFacilitates electron injection
Ionization Potential (IP)Increase nih.govEnhances stability against oxidation
Band GapDecreaseCan be tuned for specific applications
Intermolecular InteractionsEnhancement nih.govImproves thin-film morphology and charge transport

This table presents generalized trends based on theoretical studies of cyano-substituted PAHs and is intended to be illustrative of the expected properties of this compound.

Organic Light-Emitting Diodes (OLEDs) and Fluorescent Probesrsc.org

The inherent fluorescence of polycyclic aromatic hydrocarbons makes them attractive for applications in light-emitting devices and chemical sensing. The introduction of a cyano group can modulate these photophysical properties in advantageous ways.

Emissive Layer Components and Device Performancersc.org

In an Organic Light-Emitting Diode (OLED), the emissive layer is where electroluminescence occurs. The color and efficiency of the emitted light are determined by the properties of the material in this layer. Research on 6-substituted benzo[a]pyrene (B130552) derivatives has shown that the nature of the substituent significantly influences the fluorescence spectra. rsc.org

While specific data for this compound in OLEDs is not available, the study of related compounds provides a basis for its potential. The synthesis of various derivatives from benzo[a]pyrene-6-carbaldehyde has allowed for the characterization of their fluorescence properties. rsc.org It is anticipated that the cyano group in this compound would lead to a shift in the emission wavelength and could potentially enhance the quantum yield of fluorescence, making it a candidate for use as an emitter or a host material in OLEDs.

Sensors for Chemical Analytes (Excluding biological sensing)

The fluorescence of PAHs can be quenched or enhanced in the presence of certain chemical analytes, forming the basis for fluorescent chemical sensors. The electron-deficient nature of the aromatic system in this compound, induced by the cyano group, could make it particularly sensitive to electron-rich analytes.

For instance, the fluorescence of a benzo[a]pyrene tetraol metabolite has been shown to be quenched by deoxynucleosides through a photoinduced electron transfer mechanism. acs.org While this is a biological example, the underlying principle of fluorescence quenching upon interaction with an analyte is broadly applicable. The development of fluorescent probes for the detection of various chemical species is an active area of research, and the unique electronic and photophysical properties of this compound make it a molecule worthy of investigation in this context.

Energy Harvesting and Photovoltaic Applications

The application of polycyclic aromatic hydrocarbons and their derivatives in organic photovoltaics (OPVs) is a rapidly growing field. These materials can function as either electron donors or acceptors in the active layer of a solar cell.

Given its predicted n-type properties, this compound could potentially serve as an electron acceptor material in bulk heterojunction solar cells, paired with a suitable polymer donor. Research on copolymers based on benzo[1,2-b:4,5-b']dithiophene, a structurally related fused-ring system, has demonstrated their potential in photovoltaics. These copolymers, when blended with a fullerene acceptor, have achieved power conversion efficiencies of over 2%. nih.gov The incorporation of electron-withdrawing groups in these polymers was found to be beneficial for their photovoltaic performance.

Table 2: Photovoltaic Performance of a Representative Benzo[1,2-b:4,5-b']dithiophene-based Copolymer (Illustrative)

ParameterValue
Power Conversion Efficiency (PCE)2.06% nih.gov
Open-Circuit Voltage (Voc)-
Short-Circuit Current (Jsc)-
Fill Factor (FF)-

This table shows data for a related copolymer to illustrate the potential of this class of materials in photovoltaic applications. Specific data for this compound is not available.

The development of non-fullerene acceptors is a key focus in current OPV research, and cyano-substituted PAHs like this compound represent a promising class of materials for this purpose. Further research into its synthesis, characterization, and device fabrication is needed to fully realize its potential in energy harvesting applications.

Rational Design of this compound for Specific Material Properties

The rational design of organic molecules for advanced materials science is a cornerstone of modern technological development. In the realm of polycyclic aromatic hydrocarbons (PAHs), this compound, also known as 6-cyano-benzo[a]pyrene, stands out as a molecule with significant potential. The strategic introduction of a carbonitrile (-C≡N) group onto the Benzo(pqr)tetraphene core allows for the fine-tuning of its electronic and photophysical properties. This targeted functionalization is a key strategy in developing materials with specific characteristics for applications in organic electronics.

The process of rationally designing derivatives of this compound involves a synergistic approach that combines synthetic chemistry with computational modeling. Theoretical calculations, such as those based on Density Functional Theory (DFT), enable the prediction of how structural modifications will influence the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). beilstein-archives.orgresearchgate.net The energy levels of these orbitals are critical in determining the material's charge transport capabilities, with a lower HOMO-LUMO gap often leading to enhanced conductivity.

Furthermore, the introduction of the strongly electron-withdrawing nitrile group at the 6-position of the benzo[a]pyrene skeleton is a deliberate design choice. rsc.org This functionalization significantly impacts the molecule's electron affinity and ionization potential, which are crucial parameters for its performance in electronic devices. Computational studies on related PAHs have demonstrated that the addition of functional groups can predictably alter their optoelectronic properties. researchgate.net For instance, the nitrile group can enhance the electron-accepting ability of the PAH core, making it a more suitable material for n-type semiconductors in organic field-effect transistors (OFETs).

The synthesis of 6-substituted benzo[a]pyrene derivatives often begins with a precursor such as benzo[a]pyrene-6-carbaldehyde. rsc.org This aldehyde can be converted to the corresponding carbonitrile through established synthetic methodologies. This synthetic accessibility allows for the systematic exploration of a range of derivatives, where the core structure is further modified to optimize material properties.

The following table outlines the conceptual design principles for modifying this compound and the predicted impact on its material properties based on established principles in materials science and computational studies of PAHs.

Design Strategy Structural Modification Predicted Impact on Material Properties Potential Application
Tuning Electron Affinity Introduction of additional electron-withdrawing groups (e.g., fluorine, cyano) at other positions.Increased electron affinity, stabilization of the LUMO, potential for improved n-type charge transport.n-type semiconductors in OFETs, electron transport layers in OLEDs.
Modulating Band Gap Extension of the π-conjugated system by annulating additional aromatic rings.Decreased HOMO-LUMO gap, red-shift in absorption and emission spectra.Organic photovoltaics (OPVs), near-infrared (NIR) emitters.
Enhancing Solubility and Processability Attachment of long alkyl or alkoxy chains.Improved solubility in organic solvents, enabling solution-based processing techniques like spin-coating and inkjet printing.Printable electronics, large-area flexible devices.
Controlling Solid-State Packing Introduction of bulky substituents to influence intermolecular interactions (π-π stacking).Altered charge carrier mobility, potential for anisotropic charge transport.High-performance OFETs, sensors.

Detailed research findings from computational studies on analogous PAH systems provide a strong foundation for the rational design of this compound derivatives. For example, DFT and time-dependent DFT (TD-DFT) calculations are instrumental in predicting the absorption and emission spectra of these molecules. beilstein-archives.orgresearchgate.net These theoretical predictions can then guide synthetic efforts toward molecules with desired photophysical properties, such as specific emission colors for organic light-emitting diodes (OLEDs).

The systematic exploration of structure-property relationships in PAHs is a vibrant area of research. rsc.org The insights gained from studying the impact of various functional groups and structural modifications on the electronic and optical properties of PAHs are directly applicable to the rational design of materials based on this compound. researchgate.netchemrxiv.org This knowledge-driven approach accelerates the discovery and development of novel organic materials for a wide array of advanced applications.

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